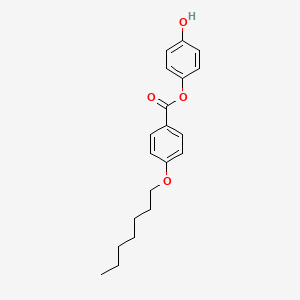

4-Hydroxyphenyl 4-(heptyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33905-65-6 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4-hydroxyphenyl) 4-heptoxybenzoate |

InChI |

InChI=1S/C20H24O4/c1-2-3-4-5-6-15-23-18-11-7-16(8-12-18)20(22)24-19-13-9-17(21)10-14-19/h7-14,21H,2-6,15H2,1H3 |

InChI Key |

HINBJXTTYQGHMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyphenyl 4 Heptyloxy Benzoate and Its Derivatives

General Synthetic Strategies for Aryl Benzoate (B1203000) Esters

The synthesis of aryl benzoate esters, such as 4-Hydroxyphenyl 4-(heptyloxy)benzoate, typically involves a two-part strategy: the formation of the benzoate precursor, which includes the introduction of the desired alkoxy chain, and the subsequent esterification to form the final product.

Esterification Reactions in the Synthesis of Benzoate Derivatives

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of aryl benzoate synthesis, several methods are commonly employed.

One of the most prevalent methods is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is particularly effective for the esterification of carboxylic acids with alcohols, including phenols, under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. organic-chemistry.org The addition of DMAP significantly accelerates the reaction. organic-chemistry.org

Another common approach involves the use of acid chlorides . The carboxylic acid is first converted to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with the phenol (B47542) in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Transesterification is another viable method, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol component. While less common for the direct synthesis of these specific compounds, it remains a useful technique in certain synthetic contexts.

| Esterification Method | Reagents | Key Features |

| Steglich Esterification | Carboxylic acid, Alcohol/Phenol, DCC, DMAP | Mild reaction conditions, good for sterically hindered substrates. nih.govorganic-chemistry.orgorganic-chemistry.org |

| Acid Chloride Method | Carboxylic acid, Thionyl chloride/Oxalyl chloride, Phenol, Base | Utilizes a highly reactive intermediate, often proceeds with high yield. |

| Transesterification | Ester, Alcohol/Phenol, Acid or Base catalyst | Equilibrium-driven process, useful for specific transformations. |

Alkylation Procedures for Alkoxy Chain Introduction in Benzoate Precursors

The introduction of the alkoxy chain, in this case, the heptyloxy group, is a critical step in the synthesis of the benzoic acid precursor. The most widely used method for this transformation is the Williamson ether synthesis . francis-press.com

This reaction involves the O-alkylation of a phenol, in this case, a 4-hydroxybenzoic acid derivative, with an alkyl halide, such as 1-bromoheptane (B155011). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a suitable polar aprotic solvent like acetone, 2-butanone, or dimethylformamide (DMF). nih.govfrancis-press.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction to form the ether linkage.

Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between reactants in different phases, for instance, an aqueous solution of the phenoxide and an organic solution of the alkyl halide. This technique can enhance reaction rates and yields.

| Alkylation Method | Reagents | Key Features |

| Williamson Ether Synthesis | Phenol, Alkyl halide, Base (e.g., K₂CO₃, NaOH) | A versatile and widely used method for forming ether linkages. francis-press.com |

| Phase-Transfer Catalysis | Phenol, Alkyl halide, Base, Phase-transfer catalyst | Useful for reactions involving immiscible reactants, can improve reaction efficiency. |

Specific Synthetic Routes to this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of 4-(heptyloxy)benzoic acid followed by its esterification with hydroquinone (B1673460).

Optimized Reaction Conditions for this compound Synthesis

Step 1: Synthesis of 4-(heptyloxy)benzoic acid

The synthesis of the 4-(heptyloxy)benzoic acid precursor is typically achieved via the Williamson ether synthesis. prepchem.com Ethyl 4-hydroxybenzoate (B8730719) is reacted with 1-bromoheptane in the presence of a base like potassium carbonate in a solvent such as ethanol (B145695) or acetone. The mixture is heated under reflux for several hours. Following the alkylation, the resulting ethyl 4-(heptyloxy)benzoate is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide in an aqueous ethanol solution, followed by acidification. nih.gov

A reported synthesis of 4-(heptyloxy)benzoic acid starting from ethyl p-hydroxybenzoate and n-heptyl bromide resulted in a yield of 40.2% after recrystallization from ethanol. prepchem.com

Step 2: Esterification with Hydroquinone

The final step is the esterification of 4-(heptyloxy)benzoic acid with hydroquinone. A significant challenge in this step is achieving mono-esterification, as hydroquinone has two reactive hydroxyl groups. google.com One common approach to favor mono-esterification is to use an excess of hydroquinone.

A highly effective method for this esterification is the Steglich protocol. 4-(Heptyloxy)benzoic acid and hydroquinone are reacted in the presence of DCC and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The reaction is typically stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the DCU byproduct is filtered off, and the product is purified by column chromatography.

| Reaction Step | Reactants | Reagents and Conditions | Typical Yield |

| Alkylation | Ethyl 4-hydroxybenzoate, 1-Bromoheptane | K₂CO₃, Ethanol/Acetone, Reflux | Moderate to High |

| Hydrolysis | Ethyl 4-(heptyloxy)benzoate | NaOH, H₂O/Ethanol, Reflux; then HCl | High |

| Esterification | 4-(Heptyloxy)benzoic acid, Hydroquinone | DCC, DMAP, CH₂Cl₂, Room Temperature, 24h | Good (e.g., 76% for a similar analogue) nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of aryl benzoates, several green chemistry approaches have been explored.

One promising area is the use of solid acid catalysts for esterification reactions. These catalysts, such as zeolites or sulfated zirconia, can replace traditional corrosive and difficult-to-remove liquid acid catalysts. They offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions.

Another green approach involves conducting the Williamson ether synthesis in aqueous media with the assistance of surfactants . francis-press.com This method can reduce the reliance on volatile organic solvents. The surfactant facilitates the formation of micelles, creating a microenvironment where the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide can proceed efficiently. francis-press.com

Furthermore, the development of biocatalytic methods for both esterification and the synthesis of precursors like 4-hydroxybenzoic acid from renewable feedstocks is an active area of research. nih.gov These methods offer the potential for highly selective reactions under mild conditions, further reducing the environmental impact of the synthesis. nih.gov

Synthesis of Structurally Related 4-Hydroxyphenyl Benzoate Analogues

The synthesis of analogues of this compound, particularly those with varying lengths of the alkoxy chain, is of great interest for studying structure-property relationships in liquid crystals. The synthetic route described for the heptyloxy derivative is generally applicable to a wide range of analogues.

By substituting 1-bromoheptane with other 1-bromoalkanes (e.g., 1-bromobutane (B133212), 1-bromodecane (B1670165), 1-bromododecane), a homologous series of 4-(alkoxy)benzoic acids can be prepared. These can then be esterified with hydroquinone or its derivatives to yield a library of 4-hydroxyphenyl 4-(alkoxy)benzoate analogues.

The synthesis of a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, which are structurally related, has been reported with varying alkoxy chains from butoxy to hexyloxy. researchgate.net Similarly, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate highlights the versatility of the DCC/DMAP esterification method for creating complex benzoate esters. nih.gov

| Analogue | Alkyl Chain Length | Synthetic Variation | Potential Application |

| 4-Hydroxyphenyl 4-(butoxy)benzoate | C4 | Use of 1-bromobutane in the Williamson ether synthesis. | Liquid Crystals |

| 4-Hydroxyphenyl 4-(decyloxy)benzoate | C10 | Use of 1-bromodecane in the Williamson ether synthesis. | Liquid Crystals |

| 4-Hydroxyphenyl 4-(dodecyloxy)benzoate | C12 | Use of 1-bromododecane (B92323) in the Williamson ether synthesis. | Liquid Crystals nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxyphenyl 4 Heptyloxy Benzoate

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are cornerstone techniques for the elucidation of molecular structures. Fourier-Transform Infrared (FT-IR) spectroscopy allows for the identification of functional groups through their characteristic vibrational frequencies, while NMR spectroscopy provides a detailed map of the hydrogen and carbon atom environments within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 4-Hydroxyphenyl 4-(heptyloxy)benzoate is expected to exhibit a series of absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the region of 3550-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the ester functional group would be confirmed by a strong, sharp absorption band around 1735-1715 cm⁻¹ due to the C=O (carbonyl) stretching vibration.

Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H stretching vibrations of the aliphatic heptyl chain would be observed as strong absorptions in the 2950-2850 cm⁻¹ region. Furthermore, characteristic C=C stretching vibrations of the aromatic rings should be visible in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ester and ether linkages are expected to produce strong bands in the 1300-1000 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3550-3200 (broad) |

| Aliphatic C-H | Stretching | 2950-2850 |

| Aromatic C-H | Stretching | 3100-3000 |

| Ester C=O | Stretching | 1735-1715 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Ester, Ether) | Stretching | 1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the heptyl chain, and the phenolic hydroxyl proton. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 6.8 and 8.2 ppm. The protons on the 4-(heptyloxy)benzoate ring are expected to show a characteristic AA'BB' splitting pattern. The protons on the 4-hydroxyphenyl ring would also exhibit a similar splitting pattern, though their chemical shifts would be influenced by the hydroxyl group. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The protons of the heptyloxy chain would appear in the upfield region. The methylene (B1212753) group protons adjacent to the oxygen atom (-O-CH₂-) would be the most deshielded of the aliphatic protons, resonating around 4.0 ppm as a triplet. The other methylene protons of the chain would appear as multiplets between approximately 1.3 and 1.8 ppm, while the terminal methyl group (-CH₃) would be expected to show a triplet at around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further confirmation of the carbon framework. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon attached to the phenolic hydroxyl group and the carbon attached to the ether oxygen would be shifted further downfield compared to the other aromatic carbons. The carbons of the heptyloxy chain would appear in the upfield region, with the carbon attached to the oxygen (-O-CH₂) resonating around 65-70 ppm and the terminal methyl carbon appearing at approximately 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 6.8 - 8.2 | 110 - 160 |

| Phenolic -OH | Variable (broad singlet) | - |

| -O-CH₂- (Heptyl) | ~4.0 (triplet) | ~68 |

| -(CH₂)₅- (Heptyl) | ~1.3 - 1.8 (multiplets) | ~22 - 32 |

| -CH₃ (Heptyl) | ~0.9 (triplet) | ~14 |

| Ester C=O | - | ~165 |

Mass Spectrometry and Electronic Absorption Spectroscopy

Mass spectrometry and electronic absorption spectroscopy provide complementary information regarding the molecular weight, fragmentation patterns, and electronic transitions of the molecule.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. For this compound (C₂₀H₂₄O₄), the expected monoisotopic mass is approximately 328.1675 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the cleavage of the ester bond, leading to the formation of key fragment ions. Common fragmentation pathways would include the loss of the heptyloxy group or the hydroxyphenyl group. Expected prominent peaks would correspond to the 4-(heptyloxy)benzoyl cation and the 4-hydroxyphenoxy radical or cation. Further fragmentation of the heptyl chain would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of two phenyl rings and a carbonyl group in conjugation suggests that this compound will exhibit strong UV absorption. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems and the benzoate (B1203000) chromophore. Typically, substituted benzoates show a primary absorption band (E-band) around 200-230 nm and a secondary band (B-band) around 250-290 nm. The presence of the hydroxyl and heptyloxy substituents would be expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted phenyl benzoate.

X-ray Diffraction Studies of this compound

An XRD study would be expected to reveal the planarity of the benzoate and phenyl rings. The conformation of the heptyloxy chain, which is typically in an all-trans conformation in the crystalline state, could also be determined. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings, which play a crucial role in the formation of the crystal lattice, would be elucidated. These structural details are vital for understanding the structure-property relationships in this class of materials.

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on "this compound" with the specified outline.

The necessary, detailed experimental data for the following mandatory sections could not be located for this specific compound:

Elemental Analysis for Stoichiometry Verification of this compound:No published elemental analysis results providing experimentally determined percentages of carbon, hydrogen, and oxygen for this compound could be retrieved.

While information exists for related benzoate esters with different chemical structures, the user's explicit and strict instruction to focus solely on "this compound" and not introduce information outside the specified scope prevents the use of data from analogous compounds.

Therefore, without the foundational scientific data for each required section, an accurate and scientifically valid article that adheres to the provided structure cannot be created.

Mesophase Behavior and Thermotropic Characteristics of 4 Hydroxyphenyl 4 Heptyloxy Benzoate

Thermal Analysis of Mesophase Transitions

The investigation of mesophase transitions in liquid crystalline materials like 4-Hydroxyphenyl 4-(heptyloxy)benzoate relies on thermo-analytical techniques that can detect the subtle energy changes and optical anisotropies associated with these phases.

Differential Scanning Calorimetry (DSC) is a primary tool for determining the transition temperatures and associated enthalpy changes (ΔH) of liquid crystals. As the substance is heated or cooled at a controlled rate, the heat flow to or from the sample is measured. Endothermic peaks on a heating curve and exothermic peaks on a cooling curve signify phase transitions.

For a homologous series of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, it has been observed that mesogenic behavior, specifically an enantiotropically nematic phase, commences from the hexyl (C6) derivative and continues for longer chain lengths. researchgate.net This suggests that this compound, with its C7 chain, is expected to exhibit at least one mesophase. The DSC thermogram would typically show a sharp peak for the crystal-to-mesophase transition and a smaller peak for the mesophase-to-isotropic liquid transition upon heating. The reverse transitions would be observed upon cooling.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic (Heating) | 185.0 | 188.5 | 45.0 |

| Nematic to Isotropic (Heating) | 205.0 | 206.5 | 1.5 |

| Isotropic to Nematic (Cooling) | 204.0 | 202.5 | -1.4 |

| Nematic to Crystal (Cooling) | 170.0 | 165.5 | -42.0 |

Note: The data in this table is illustrative for a benzoate (B1203000) liquid crystal and does not represent experimentally verified values for this compound.

Polarized Optical Microscopy (POM) is an indispensable technique for the identification and characterization of liquid crystal mesophases. The anisotropic nature of liquid crystals causes them to be birefringent, resulting in characteristic textures when viewed between crossed polarizers.

Upon cooling from the isotropic liquid phase, the emergence of a liquid crystalline phase is marked by the appearance of birefringence. For nematic phases, typical textures include the schlieren texture, characterized by dark brushes originating from point defects, or the marbled texture. researchgate.net In the case of the homologous series of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, threaded or schlieren textures have been reported for the nematic phase. researchgate.net Therefore, it is anticipated that this compound would exhibit similar nematic textures.

If smectic phases were present, which is more likely in longer-chain homologs, textures such as focal conic fan or mosaic textures would be observed. The identification of these textures allows for the classification of the smectic phase (e.g., Smectic A, Smectic C).

Identification and Classification of Liquid Crystalline Phases

The specific arrangement of molecules within a mesophase determines its classification. For calamitic (rod-shaped) molecules like this compound, the most common thermotropic mesophases are the nematic and smectic phases.

The nematic (N) phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order. Based on studies of homologous series of 4-alkoxybenzoates, the heptyloxy (C7) derivative is expected to exhibit a nematic phase. researchgate.net The presence of this phase is typically confirmed by the observation of characteristic schlieren or marbled textures under POM.

Smectic (Sm) phases possess a higher degree of order than nematic phases, with the molecules arranged in layers. These phases are more common in compounds with longer alkyl chains, as the increased van der Waals interactions promote layered structures. While the heptyloxy chain might be on the cusp of inducing smectic behavior, some benzoate series show the appearance of smectic phases starting from the octyl (C8) derivative. Therefore, the presence of a smectic phase in this compound cannot be entirely ruled out and would require experimental verification. If present, it would likely be a high-temperature smectic phase like Smectic A (SmA), where the molecules are oriented perpendicular to the layer planes, or a tilted phase like Smectic C (SmC).

While the simple nematic and smectic phases are the most common for this type of molecular structure, more complex mesophases can occur in related benzoate systems. The biaxial nematic (Nb) phase, where molecules have orientational order along a secondary axis in addition to the primary director, is a possibility, though rare. Columnar phases are typically formed by disc-shaped molecules and are not expected for rod-like benzoate esters. The likelihood of these more exotic phases in this compound is low, with the primary expectation being the presence of a nematic and possibly a smectic phase.

Factors Influencing Mesophase Stability and Type

The stability and type of mesophase exhibited by a liquid crystal are influenced by several molecular factors:

Length of the Alkyl Chain: The length of the flexible alkoxy chain plays a crucial role. In many homologous series, increasing the chain length tends to stabilize the mesophases, leading to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). Longer chains also promote the formation of more ordered smectic phases over the nematic phase due to increased intermolecular attractions.

Molecular Rigidity: The rigid core of the molecule, composed of the phenyl benzoate group, is essential for the formation of a stable mesophase. Any modification to this core would significantly impact the liquid crystalline properties.

Impact of Heptyloxy Chain Length and Flexibility on Liquid Crystallinity

The length and flexibility of the terminal alkoxy chain play a crucial role in determining the mesomorphic properties of a liquid crystal molecule. In the homologous series of 4-hydroxyphenyl 4-(n-alkoxy)benzoates, the heptyloxy chain of this compound is a critical factor in the manifestation of its liquid crystalline behavior.

The flexibility of the heptyloxy chain introduces a degree of conformational freedom. As the temperature increases, the kinetic energy of the molecules rises, and the flexible tail can adopt various conformations. This flexibility helps to disrupt the perfect three-dimensional order of the crystalline solid at lower temperatures than would be possible with a more rigid structure, thus promoting the formation of a mesophase.

Generally, in homologous series of calamitic liquid crystals, increasing the length of the alkyl chain tends to stabilize the smectic phase over the nematic phase. researchgate.net Shorter chains often favor the formation of nematic phases, while longer chains promote the lamellar packing required for smectic phases. The seven-carbon heptyloxy chain in this compound places it in a region where both nematic and smectic phases can potentially be observed. For instance, in some homologous series, the smectic C mesophase commences from the n-heptyloxy derivative. researchgate.net

Below is a representative data table illustrating the kind of data used to analyze the impact of alkoxy chain length on the mesomorphic properties of a homologous series of benzoate esters. Please note that this table is a general representation, as specific data for the this compound series was not found in the provided search results.

| Alkoxy Chain Length (n) | Melting Point (Tm, °C) | Clearing Point (Tc, °C) | Mesophase Type | Enthalpy of Fusion (ΔHm, kJ/mol) | Enthalpy of Clearing (ΔHc, kJ/mol) |

|---|---|---|---|---|---|

| 4 | - | - | Monotropic Nematic | - | - |

| 5 | - | - | Enantiotropic Nematic | - | - |

| 6 | - | - | Enantiotropic Nematic | - | - |

| 7 | - | - | Enantiotropic Nematic/Smectic C | - | - |

| 8 | - | - | Enantiotropic Smectic C/Smectic A | - | - |

Role of the Ester Linkage and Phenyl Moieties in Mesophase Formation

The rigid core of this compound, consisting of two phenyl rings connected by an ester linkage, is fundamental to its ability to form a liquid crystal phase. The planarity and linearity of this core structure are crucial for establishing the necessary anisotropic intermolecular interactions.

The phenyl moieties contribute significantly to the molecular rigidity and polarizability. The delocalized π-electron systems of the benzene (B151609) rings lead to strong dispersion forces, which are a primary driver for the parallel alignment of molecules in the mesophase. The para-substitution pattern of the phenyl rings helps to maintain a linear, rod-like shape, which is essential for calamitic liquid crystals. nih.gov

Influence of Hydrogen Bonding and Supramolecular Interactions on Mesophase Behavior

The presence of a terminal hydroxyl (-OH) group on one of the phenyl rings of this compound introduces the possibility of hydrogen bonding. britannica.com This strong, directional, non-covalent interaction can have a profound impact on the mesophase behavior. researchgate.net

Hydrogen bonds can form between the hydroxyl group of one molecule and the oxygen atom of the ester linkage or the hydroxyl group of another molecule. This can lead to the formation of supramolecular structures, such as dimers or larger aggregates. researchgate.netibm.com These hydrogen-bonded complexes have a greater effective length and rigidity compared to the individual molecules. This enhanced anisotropy generally leads to an increase in the thermal stability of the mesophase, resulting in higher clearing temperatures. researchgate.net

The formation of these supramolecular assemblies is a dynamic process that is sensitive to temperature. researchgate.net At lower temperatures, the hydrogen bonds are more stable and promote a higher degree of order. As the temperature increases, thermal energy can disrupt these bonds, leading to a transition to a less ordered phase or the isotropic liquid. The presence of hydrogen bonding can also favor the formation of more ordered smectic phases due to the promotion of layered arrangements.

Theoretical and Computational Investigations of 4 Hydroxyphenyl 4 Heptyloxy Benzoate

Non-Linear Optical (NLO) Property Predictions for 4-Hydroxyphenyl 4-(heptyloxy)benzoate

A comprehensive review of available scientific literature and computational chemistry databases reveals a lack of specific theoretical and computational studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings, including predictive data on properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are not available for this particular compound.

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO properties of organic molecules, no published research applying these techniques to this compound could be identified. Such studies on structurally related molecules often involve calculations to determine the electronic and structural parameters that govern NLO activity. These investigations typically provide valuable insights into the potential of a compound for applications in photonics and optoelectronics.

Without specific computational data for this compound, it is not possible to provide a quantitative assessment of its NLO properties or to generate the corresponding data tables. Further theoretical and computational research would be required to elucidate the NLO characteristics of this compound.

Structure Property Relationships in 4 Hydroxyphenyl 4 Heptyloxy Benzoate Systems

Correlation between Molecular Architecture and Liquid Crystalline Behavior

The molecular architecture of 4-Hydroxyphenyl 4-(heptyloxy)benzoate is archetypal for a calamitic liquid crystal. It is composed of three key structural elements: a rigid core, a flexible terminal group, and a linking group. sigmaaldrich.com The rigid core, consisting of two phenyl rings, provides the necessary anisotropy for the formation of an ordered fluid phase. The ester linkage (-COO-) between the phenyl rings contributes to the rigidity and linearity of the core. The flexible heptyloxy chain at one end of the molecule and the hydroxyl group at the other are critical in modulating the melting point and influencing the type of mesophase observed.

| Molecular Component | Structural Feature | Expected Influence on Mesophase |

|---|---|---|

| Biphenyl (B1667301) Benzoate (B1203000) Core | Rigid, linear aromatic structure | Promotes orientational order (nematic phase) through anisotropic interactions. |

| Ester Linkage (-COO-) | Maintains core rigidity and linearity | Contributes to the stability of the mesophase. |

| Heptyloxy Chain (-OC₇H₁₅) | Flexible alkyl chain | Lowers melting point, introduces potential for smectic ordering through micro-segregation. |

| Terminal Hydroxyl Group (-OH) | Polar group | Can influence intermolecular interactions and packing through hydrogen bonding. |

Effects of Substituent Position and Nature on Mesophase Characteristics

The position and chemical nature of substituents on the aromatic core of a liquid crystal molecule can have profound effects on its mesophase stability and transition temperatures. In the context of this compound, the key substituents are the heptyloxy group and the hydroxyl group, both in the para position (position 4) of their respective phenyl rings.

The para-substitution is crucial for maintaining the linearity of the molecule, which is a prerequisite for the formation of calamitic liquid crystal phases. Any deviation from this, for instance, with ortho or meta-substituents, would create a "kink" in the molecular structure, disrupting the parallel alignment of molecules and likely destabilizing or completely destroying the mesophase.

The nature of the terminal substituents is also of great importance. The heptyloxy group is an electron-donating group which can influence the electronic properties and polarizability of the molecule. The length of this alkoxy chain is a determining factor for the type of mesophase. Shorter chains (e.g., methoxy, ethoxy) in similar benzoate systems tend to favor the formation of only a nematic phase, while longer chains promote the appearance of smectic phases. The heptyloxy group, with seven carbon atoms, is of intermediate length and can be expected to support both nematic and potentially smectic phases.

Lateral substitution, where a substituent is attached to the side of the aromatic core, generally leads to a decrease in the clearing temperature and a reduction in the stability of the mesophase. sigmaaldrich.com This is due to the steric hindrance caused by the lateral group, which increases the average distance between molecules and disrupts the packing efficiency. For example, the introduction of a lateral methyl group into a four-ring azo-ester liquid crystal was found to significantly reduce the melting points and mesophase stability. researchgate.net Therefore, the absence of lateral substituents in this compound is a key factor in its ability to form a stable liquid crystal phase.

| Substituent Variation | Effect on Molecular Structure | General Impact on Mesophase Characteristics | Relevance to this compound |

|---|---|---|---|

| Ortho/Meta Substitution (instead of Para) | Loss of molecular linearity | Destabilization or elimination of liquid crystal phases. | The para-substitution is essential for its mesomorphic behavior. |

| Increase in Alkoxy Chain Length | Increased flexibility and van der Waals interactions | Favors formation of smectic phases over nematic phases; may alter clearing point in a homologous series. | The heptyloxy chain is of sufficient length to potentially induce smectic ordering. |

| Introduction of Lateral Substituents | Increased molecular breadth, steric hindrance | Decreases clearing temperature and mesophase stability. | The lack of lateral substituents contributes to its mesophase stability. |

| Terminal Polar Groups (e.g., -CN, -NO₂) | Increased molecular dipole moment | Can enhance mesophase stability and lead to the formation of polar-ordered phases. | The hydroxyl group is a polar substituent that can influence intermolecular forces. |

Quantitative Structure-Property Relationships (QSPR) for Benzoate-Based Mesogens

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular structure of a series of compounds and their physicochemical properties. In the field of liquid crystals, QSPR models are developed to predict properties such as the nematic-isotropic transition temperature (TNI) based on a set of calculated molecular descriptors. These descriptors can be constitutional, steric, or electronic in nature.

For benzoate-based mesogens, a typical QSPR study would involve a homologous series where, for example, the length of the terminal alkoxy chain is systematically varied. Molecular descriptors for each compound in the series would be calculated using computational chemistry methods. These descriptors might include:

Geometrical Descriptors: Molecular volume, surface area, aspect ratio (length-to-breadth ratio), and ovality.

Electronic Descriptors: Dipole moment, polarizability, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A multilinear regression analysis is then often employed to derive an equation that links these descriptors to the experimentally determined transition temperatures. nih.gov For instance, a hypothetical QSPR model for the nematic-isotropic transition temperature of a series of 4-alkoxyphenyl benzoates might take the form:

TNI = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where c₀, c₁, c₂ are constants determined from the regression analysis.

Impact of Molecular Linearity and Aspect Ratio on Mesophase Formation

The molecular structure of this compound, with its para-substituted aromatic rings linked by an ester group, is designed to maximize this linearity. The heptyloxy chain, in its most extended conformation, further contributes to the length of the molecule. The aspect ratio is a critical parameter; it has been shown through computational models like the Gay-Berne model that a certain minimum aspect ratio is required for mesomorphism to occur. scilit.com As the aspect ratio increases, the stability of the mesophase, and thus the clearing temperature, generally increases. This is because the anisotropic van der Waals forces that promote parallel alignment become stronger with increasing molecular length.

If the molecular structure were to deviate from linearity, for example, through the introduction of a bulky lateral substituent or a meta-linkage, the aspect ratio would decrease. This would hinder the efficient packing of the molecules and weaken the anisotropic intermolecular forces, making the formation of a liquid crystal phase less favorable.

Advanced Research Directions and Material Science Perspectives for 4 Hydroxyphenyl 4 Heptyloxy Benzoate

Rational Design and Synthesis of Functionalized 4-Hydroxyphenyl 4-(heptyloxy)benzoate Derivatives

The rational design and synthesis of functionalized derivatives of this compound are pivotal for advancing their application in materials science. This process involves strategic chemical modifications to the core molecule to fine-tune its properties for specific functions. The synthesis of such derivatives often involves multi-step reactions, beginning with the protection of the hydroxyl group, followed by esterification and subsequent deprotection or further functionalization. A general synthetic approach involves the esterification of 4-(heptyloxy)benzoic acid with a protected hydroquinone (B1673460), followed by the removal of the protecting group to yield the desired this compound scaffold. This scaffold can then be further modified.

One common synthetic route is the esterification of 4-(heptyloxy)benzoyl chloride with an excess of hydroquinone. google.com This method, however, can lead to the formation of a significant amount of the disubstituted product, 1,4-bis(4-(heptyloxy)benzoyloxy)benzene, necessitating laborious purification steps to isolate the desired monosubstituted product. google.com An alternative approach involves the cleavage of 1,4-bis(benzoyl)hydroquinone derivatives using alkali metal alkanolates to yield the 4-hydroxyphenyl benzoate (B1203000) derivatives. google.com

The functionalization of the this compound core can be achieved at several positions. The terminal heptyloxy chain can be varied in length to modulate the mesophase behavior. The phenyl rings can be substituted with various functional groups, such as halogens, cyano groups, or lateral branches, to influence properties like polarity, birefringence, and transition temperatures. Furthermore, the hydroxyl group of the 4-hydroxyphenyl moiety serves as a versatile handle for introducing other functional units or for polymerization.

Tailoring Mesophase Properties through Strategic Molecular Modifications

The liquid crystalline behavior of this compound derivatives is highly sensitive to their molecular structure. Strategic modifications to the molecular architecture allow for the precise tailoring of mesophase properties, such as the type of liquid crystal phase (e.g., nematic, smectic), the transition temperatures, and the thermal stability of the mesophase.

The length of the terminal alkoxy chain plays a crucial role in determining the mesomorphic behavior. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the molecules. For instance, in a homologous series of p-n-alkoxybenzoates, longer alkyl chains favor the formation of smectic phases.

The introduction of lateral substituents on the phenyl rings can significantly alter the mesophase stability. Bulky lateral groups can disrupt the molecular packing, leading to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Conversely, polar substituents can enhance the intermolecular interactions, potentially leading to higher clearing points and the formation of more ordered smectic phases.

The nature of the linkage between the phenyl rings also influences the mesomorphic properties. While the parent compound has an ester linkage, introducing other linking groups, such as an imine (Schiff base), can affect the molecular geometry and electronic properties, thereby modifying the liquid crystal behavior. For example, Schiff base derivatives are known to exhibit liquid crystal phases, and the anisotropic properties can be influenced by the terminal substituents. researchgate.netresearchgate.net

| Molecular Modification | Effect on Mesophase Properties | Example Research Finding |

| Varying Alkoxy Chain Length | Longer chains tend to stabilize smectic phases and can influence the temperature range of the mesophase. | In a series of 4-biphenylyl 4”-n-alkoxybenzoates, the transition temperatures and the type of mesophase were found to be dependent on the length of the n-alkoxy chain. scilit.com |

| Introduction of Lateral Substituents | Can disrupt molecular packing, lower clearing points, and influence the type of mesophase formed. | The introduction of different terminal substituents can significantly influence the anisotropic properties of liquid crystals. researchgate.net |

| Modification of the Core Structure | Altering the rigid core, for instance by replacing a phenyl ring with a biphenyl (B1667301) unit, can enhance mesophase stability and broaden the temperature range. | A new biphenyl azomethine liquid crystal homologous series exhibited high thermal stability and broad nematogenic temperature ranges. nih.gov |

Introduction of Chiral Moieties for Specific Liquid Crystal Applications

The introduction of chirality into the molecular structure of this compound derivatives leads to the formation of chiral liquid crystal phases, such as cholesteric (chiral nematic) and chiral smectic phases. These chiral materials are of significant interest for a variety of applications, including electro-optical devices, sensors, and chiral separations.

Chirality can be introduced by attaching a chiral group to the core molecule. This is often achieved by using a chiral starting material in the synthesis, for example, by esterifying the 4-hydroxyphenyl moiety with a chiral acid or by attaching a chiral alkyl chain. The choice of the chiral moiety and its position in the molecule are critical in determining the properties of the resulting chiral liquid crystal, such as the helical twisting power in the cholesteric phase and the spontaneous polarization in ferroelectric liquid crystal phases.

For instance, the introduction of a chiral center, such as a (S)- or (R)-2-octanol, at the end of the heptyloxy chain would result in a chiral molecule. The resulting material would be expected to exhibit a cholesteric phase instead of a nematic phase. The pitch of the cholesteric helix would be dependent on the enantiomeric purity and the specific structure of the chiral group.

Chiral smectic C (SmC) phases, which exhibit ferroelectric properties, are of particular interest for fast-switching display devices. To design a molecule that exhibits a SmC phase, a chiral group is typically attached to the end of the flexible alkyl chain. The presence of the tilted smectic layers and the chirality of the molecules lead to a spontaneous electric polarization that can be switched by an external electric field.

| Chiral Moiety | Resulting Chiral Phase | Potential Application |

| Chiral Alkyl Chain | Cholesteric (N) | Reflective displays, temperature sensors |

| Chiral Ester Group | Chiral Smectic C (SmC) | Ferroelectric liquid crystal displays (FLCDs) |

| Chiral Dopant in Nematic Host | Induced Cholesteric Phase | Guest-host displays, optical filters |

Integration of this compound into Advanced Liquid Crystalline Materials

The unique properties of this compound and its derivatives make them valuable building blocks for the creation of more complex and functional liquid crystalline materials. By integrating these mesogens into larger systems, such as hybrid composites, polymers, and elastomers, their properties can be amplified and new functionalities can be realized.

Hybrid Liquid Crystal Systems and Composites

Hybrid liquid crystal systems are formed by combining liquid crystals with other materials, such as nanoparticles, polymers, or other liquid crystals. The goal is to create composite materials with enhanced or novel properties that are not present in the individual components. This compound can be used as a host for various guest materials or as a component in a liquid crystal mixture.

For example, dispersing nanoparticles, such as gold nanorods or quantum dots, in a this compound host can lead to composites with interesting optical and electrical properties. The anisotropic nature of the liquid crystal can be used to align the nanoparticles, leading to anisotropic plasmonic or photoluminescent properties.

Mixtures of this compound with other liquid crystals can be formulated to optimize properties for specific applications. For instance, mixing with a high-birefringence liquid crystal could enhance the optical contrast in a display device. Similarly, creating eutectic mixtures can lower the melting point and broaden the temperature range of the liquid crystal phase.

Liquid Crystal Polymers and Elastomers Incorporating Benzoate Mesogens

Liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs) are materials that combine the properties of polymers with the anisotropic nature of liquid crystals. Benzoate-based mesogens, such as this compound, are commonly incorporated into these materials as side-chain or main-chain units. acs.org

In side-chain liquid crystal polymers (SCLCPs), the mesogenic units are attached to a polymer backbone via a flexible spacer. mdpi.com The hydroxyl group of this compound provides a convenient point of attachment for polymerization, for example, through esterification with a polymerizable acid. These SCLCPs can exhibit liquid crystalline phases similar to their low-molar-mass counterparts, but with the added processability and mechanical properties of polymers.

Liquid crystal elastomers (LCEs) are crosslinked polymer networks that contain liquid crystalline mesogens. These materials exhibit unique properties, such as reversible shape change in response to external stimuli like heat or light. nih.gov The incorporation of this compound as a mesogenic unit can influence the actuation properties of the LCE, such as the transition temperature and the degree of strain. For example, polysiloxane-based side-chain liquid crystal elastomers have been synthesized using mesogenic monomers with benzoate cores. researchgate.net

| Material Type | Integration of Benzoate Mesogen | Key Properties and Applications |

| Hybrid Liquid Crystal System | Host for nanoparticles or component in a liquid crystal mixture. | Enhanced optical and electrical properties, tunable phase behavior. Applications in sensors and electro-optical devices. |

| Side-Chain Liquid Crystal Polymer | Attached as a side group to a polymer backbone. | Combines liquid crystal properties with polymer processability. Used in optical films and data storage. acs.org |

| Liquid Crystal Elastomer | Incorporated as a mesogenic unit in a crosslinked polymer network. | Stimuli-responsive shape change. Potential applications as artificial muscles, actuators, and soft robotics. nih.govnih.gov |

Computational Material Discovery and Property Prediction for Benzoate Scaffolds

Computational methods, particularly density functional theory (DFT), have become invaluable tools in the field of liquid crystal research for predicting and understanding the properties of new materials. researchgate.netnih.gov These methods allow for the in-silico design of novel benzoate-based liquid crystals and the prediction of their key properties before their synthesis, thus saving time and resources.

By performing DFT calculations, various molecular properties of this compound and its derivatives can be determined. These include the molecular geometry, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculated parameters can be correlated with the macroscopic properties of the liquid crystal, such as its mesophase stability, birefringence, and dielectric anisotropy.

For example, the molecular aspect ratio (length-to-breadth ratio) is a critical parameter that influences the formation of liquid crystal phases. This can be accurately predicted from the optimized molecular geometry obtained from DFT calculations. Similarly, the molecular polarizability is related to the refractive indices and birefringence of the material.

Computational studies can also be used to investigate the intermolecular interactions that govern the formation of different liquid crystal phases. By calculating the interaction energies between pairs of molecules in different orientations, it is possible to gain insight into the preferred molecular packing in the nematic and smectic phases.

The use of computational screening can accelerate the discovery of new benzoate-based liquid crystals with desired properties. By creating a virtual library of candidate molecules and calculating their key properties, promising candidates for synthesis and experimental characterization can be identified. This approach has been successfully applied to other classes of liquid crystals. nih.gov

| Computational Method | Predicted Property | Relevance to Liquid Crystal Behavior |

| Density Functional Theory (DFT) | Optimized molecular geometry, aspect ratio. | Determines the tendency to form liquid crystal phases. |

| DFT | Dipole moment, polarizability. | Influences dielectric anisotropy and birefringence. nih.gov |

| DFT | HOMO-LUMO energy gap. | Relates to the electronic properties and stability of the molecule. nih.gov |

| Molecular Dynamics (MD) Simulation | Molecular ordering and phase transitions. | Provides insight into the structure and dynamics of the liquid crystal phases. |

High-Throughput Computational Screening for Novel Liquid Crystal Properties

High-throughput computational screening (HTCS) represents a paradigm shift in materials science, enabling the rapid evaluation of vast chemical spaces to identify candidate molecules with desired properties, thereby accelerating the discovery of new materials. nih.govrsc.org This methodology is particularly potent for the discovery of novel liquid crystal (LC) materials, such as derivatives of this compound, where subtle molecular modifications can dramatically alter mesomorphic behavior. The process involves systematically calculating key physicochemical properties for a large library of virtual compounds using computational chemistry methods. nih.gov

The screening workflow typically begins with the generation of a virtual library of candidate molecules. For a parent structure like this compound, this library could include variations in the alkyl chain length, substitution patterns on the phenyl rings, and replacement of the ester linkage group. For each candidate, a series of computational calculations, often starting with geometry optimization via Density Functional Theory (DFT), is performed to determine the most stable molecular conformation. nih.gov Following this, a range of properties critical to liquid crystal performance are calculated. These include:

Molecular Descriptors: Aspect ratio, molecular polarizability, and dipole moment, which are fundamental to the formation and stability of liquid crystalline phases. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic stability and potential for applications in electro-optical devices. nih.gov

Intermolecular Interaction Energies: These calculations help predict the likelihood of mesophase formation by estimating the strength of cohesive forces between molecules.

The data generated from these calculations allows for the filtering and ranking of candidates based on predefined criteria for novel LC properties, such as a wide nematic temperature range, specific dielectric anisotropy for display applications, or unique smectic phase ordering for other advanced technologies. rsc.org This computational pre-screening significantly narrows the field of candidates for more resource-intensive experimental synthesis and characterization. nih.gov

Table 1: Illustrative High-Throughput Screening Workflow for Benzoate Derivatives

| Screening Stage | Computational Method | Calculated Property | Relevance to Liquid Crystal Performance |

|---|---|---|---|

| 1. Virtual Library Generation | Combinatorial Chemistry Software | Molecular Structures | Creates a diverse set of candidate molecules based on the this compound scaffold. |

| 2. Geometry Optimization | Density Functional Theory (DFT) | Optimized Molecular Geometry, Aspect Ratio | Determines the most stable 3D structure, which is crucial for predicting packing and mesophase type. |

| 3. Property Calculation | DFT / Time-Dependent DFT | Polarizability, Dipole Moment, HOMO-LUMO Gap | Predicts dielectric properties, electro-optical response, and chemical stability. nih.gov |

| 4. Candidate Filtering & Ranking | Data Analysis Algorithms | Ranked list of candidates | Identifies molecules with the highest potential for desired properties, prioritizing them for experimental synthesis. |

Predictive Modeling for Structure-Mesophase Relationships in Next-Generation Benzoates

Predictive modeling is a critical tool for establishing quantitative structure-property relationships (QSPR) in liquid crystals, moving beyond qualitative guidelines to forecast the mesomorphic behavior of new molecular designs. For next-generation benzoate LCs derived from this compound, these models are essential for rationally engineering materials with tailored phase transition temperatures and mesophase types. acs.orgacs.org

The foundation of predictive modeling lies in creating a robust dataset of known benzoate compounds and their experimentally determined properties. tandfonline.com This data is then used to train and validate computational models, which can range from quantum mechanical approaches to machine learning algorithms. acs.orgacs.org DFT calculations, for instance, can substantiate experimental findings by correlating molecular parameters like polarizability and dipole moments with observed mesomorphic stability. nih.gov

Machine learning models offer a particularly powerful approach, capable of discerning complex, non-linear relationships within the data that are not immediately obvious. acs.orgacs.org By inputting a set of molecular descriptors for a hypothetical benzoate molecule, a trained model can predict its likely mesophase (e.g., nematic, smectic A, smectic C) and estimate its transition temperatures. rsc.orgacs.org Key molecular descriptors used in these models often include:

Topological Indices: Numerical descriptors that quantify the size, shape, and degree of branching in the molecular structure.

Quantum Chemical Descriptors: Properties derived from computational chemistry, such as polarizability, dipole moment, and electrostatic potential surfaces. nih.gov

For example, it is well-established that in many homologous series of benzoate esters, increasing the length of the terminal alkoxy chain tends to stabilize smectic phases over nematic phases. rsc.orgtandfonline.com Predictive models can quantify this relationship, potentially forecasting the specific chain length at which the nematic phase is suppressed entirely in favor of a direct isotropic-to-smectic transition for a given molecular core. academie-sciences.fr This predictive power allows researchers to focus synthetic efforts exclusively on molecules that computational models identify as having the highest probability of exhibiting the desired next-generation properties.

Table 2: Key Molecular Descriptors and Their Influence on Benzoate Mesophase Behavior

| Molecular Descriptor | Typical Influence on Mesophase Properties | Example in Benzoate Systems |

|---|---|---|

| Alkyl Chain Length (e.g., heptyloxy group) | Longer chains tend to increase smectic phase stability and lower clearing points. tandfonline.com | Extending the C7 chain in this compound would likely favor the formation of smectic phases. |

| Molecular Polarizability | Higher polarizability generally increases intermolecular attractions and raises clearing temperatures. nih.gov | Introducing more phenyl rings or polarizable atoms to the core structure increases thermal stability. |

| Molecular Biaxiality | Significant deviation from a purely rod-like shape can disrupt mesophase formation or lead to biaxial nematic phases. | Adding bulky lateral substituents to the phenyl rings can lower mesophase stability. |

| Dipole Moment | The magnitude and direction of the dipole moment influence dielectric anisotropy and can affect phase type and transition temperatures. nih.gov | Replacing the ester group with a different linkage would alter the dipole moment and significantly change the mesomorphic properties. |

Q & A

Q. What are the established synthetic routes for 4-Hydroxyphenyl 4-(heptyloxy)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via esterification between 4-hydroxyphenol and 4-(heptyloxy)benzoic acid derivatives. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) improve reaction efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to detect impurities .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what validation methods ensure accuracy?

- Methodological Answer :

- Stepwise saturation : Gradually add the compound to solvents (e.g., DMSO, THF, chloroform) until precipitation occurs. Measure solubility via UV-Vis spectroscopy at λ_max .

- Validation : Cross-check with dynamic light scattering (DLS) to detect colloidal aggregates. Use Hansen solubility parameters to predict solvent compatibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mesomorphic behavior of this compound, considering factors like temperature gradients and polymorphism?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Perform heating/cooling cycles (5°C/min) to identify phase transitions.

- Polarized optical microscopy (POM) : Observe texture changes (e.g., schlieren patterns for nematic phases) under controlled temperature .

- X-ray diffraction (XRD) : Resolve polymorphism by analyzing lattice spacing during phase transitions .

Q. What methodologies are recommended for resolving contradictions in thermal stability data reported for this compound across different studies?

- Methodological Answer :

- Controlled TGA/DSC protocols : Standardize heating rates and purge gases (N₂ vs. air) to minimize variability .

- Isoconversional analysis (e.g., Kissinger method) : Calculate activation energies to identify decomposition mechanisms .

- Replicate studies : Compare data under identical conditions (e.g., sample purity ≥98%, validated via HPLC) .

Q. What strategies can be employed to assess the compound's stability under varying storage conditions, and how should degradation products be identified?

- Methodological Answer :

- Forced degradation studies : Expose the compound to light (ICH Q1B), humidity (40°C/75% RH), and oxidizers (H₂O₂). Monitor via LC-MS for degradation products (e.g., hydrolyzed benzoic acid derivatives) .

- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Q. How can structure-activity relationship (SAR) studies be structured to elucidate the impact of substituent chains on the biological activity of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Systematically vary alkyl chain length (e.g., C5–C9) and introduce electron-withdrawing/donating groups.

- In vitro assays : Test antimicrobial activity (MIC against E. coli, S. aureus) or enzyme inhibition (e.g., COX-2). Use molecular docking to correlate substituent effects with binding affinity .

Q. What advanced toxicological assessment frameworks are applicable for evaluating the compound's safety profile in preclinical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.